N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl
CAS No.:
Cat. No.: VC16479601
Molecular Formula: C13H21Cl2N3O
Molecular Weight: 306.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21Cl2N3O |
|---|---|
| Molecular Weight | 306.23 g/mol |
| IUPAC Name | N,N-dimethyl-3-piperazin-1-ylbenzamide;dihydrochloride |
| Standard InChI | InChI=1S/C13H19N3O.2ClH/c1-15(2)13(17)11-4-3-5-12(10-11)16-8-6-14-7-9-16;;/h3-5,10,14H,6-9H2,1-2H3;2*1H |
| Standard InChI Key | GECZMJCEBBGJBR-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)N2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
N,N-Dimethyl-3-(1-piperazinyl)benzamide dihydrochloride belongs to the class of aromatic amides substituted with heterocyclic amines. Its IUPAC name, N,N-dimethyl-3-piperazin-1-ylbenzamide dihydrochloride, reflects the dimethylamide group at the benzene ring’s carbonyl position and the piperazine moiety at the meta position. The hydrochloride salts enhance solubility and stability, critical for pharmaceutical formulations .
Molecular Characteristics
Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁Cl₂N₃O |
| Molecular Weight | 306.23 g/mol |
| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)N2CCNCC2 |
| InChI Key | GECZMJCEBBGJBR-UHFFFAOYSA-N |
The piperazine ring introduces two tertiary amines, protonated under physiological conditions, facilitating ionic interactions with biological targets . The dimethylamide group contributes to lipophilicity, potentially influencing blood-brain barrier permeability.
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis typically involves a two-step process:
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Amidation: Reacting 3-aminobenzoyl chloride with N,N-dimethylpiperazine in the presence of a base yields the freebase form.
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Salt Formation: Treating the freebase with hydrochloric acid precipitates the dihydrochloride salt, improving crystallinity and stability .
This method parallels strategies for analogous piperazine-amide compounds, where hydrochloride salts are preferred for enhanced bioavailability .
Physicochemical Stability
Hydrolysis studies of related benzamide hydrochlorides reveal pH-dependent stability. For example, in acetate buffers (pH 3.8–4.8), hydrolysis half-lives exceed 77 hours, while neutral conditions (pH 6.7) reduce stability to ~62 hours . These data suggest that N,N-Dimethyl-3-(1-piperazinyl)benzamide dihydrochloride likely requires acidic formulations to minimize degradation during storage.
Biological Activity and Receptor Interactions
Dopaminergic Receptor Affinity
Stability and Formulation Considerations
Hydrolysis Kinetics
Data from analogous compounds indicate that hydrolysis follows pseudo-first-order kinetics:
| pH | Half-Life (hours) | kₒbs (min⁻¹) |
|---|---|---|
| 3.8 | 302 | 3.82 × 10⁻⁵ |
| 6.7 | 62.5 | 1.85 × 10⁻⁴ |
Formulating the compound in acidic buffers (pH ≤ 4.5) is recommended to maximize shelf life .
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